molecular formula C9H11ClO2 B3021602 1-Chloro-1,2,3,4-tetrahydronaphthalene CAS No. 58485-68-0

1-Chloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3021602
CAS No.: 58485-68-0
M. Wt: 186.63 g/mol
InChI Key: JEESPINTVCBSTA-UHFFFAOYSA-N
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Description

1-Chloro-1,2,3,4-tetrahydronaphthalene, also known as chlorotetralin, is a chemical compound with the molecular formula C10H11Cl . It has a molecular weight of 166.65 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 . The canonical SMILES representation is C1CC(C2=CC=CC=C2C1)Cl .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 166.65 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass is 166.0549280 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 11 . The complexity of the molecule is 133 .

Scientific Research Applications

Self-Assembly Structures

1-Chloro-1,2,3,4-tetrahydronaphthalene molecules exhibit interesting self-assembly properties. They can form chiral close-packed herringbone structures and chiral porous pinwheel nanoarchitectures at room temperature on graphite surfaces. This characteristic is significant for the development of nanostructured materials and surface engineering (Silly, Ausset, & Sun, 2017).

Oxidation Catalysis

The compound plays a role in liquid-phase oxidation processes. When oxidized in the presence of copper(II) acetate and lithium chloride, it accelerates reactions by forming complexes with copper(II) ions. This process is vital for understanding catalytic mechanisms and developing new catalysts (Imamura et al., 1976).

Molecular Conformation Studies

The molecular conformation of derivatives of 1,2,3,4-tetrahydronaphthalene has been studied, revealing insights into their structural properties. This information is crucial for the development of novel organic compounds and for understanding molecular interactions (Mague et al., 2014).

Chiral Auxiliary in Reactions

1,2,3,4-Tetrahydronaphthalene derivatives have been used as chiral auxiliaries in chemical reactions, such as Reformatsky-type reactions. This application is important for the synthesis of chiral compounds, which are essential in pharmaceuticals and agrochemicals (Orsini et al., 2005).

Fuel and Energy Research

The compound is investigated for its autoignition properties at various temperatures, contributing to the understanding of fuel chemistry and combustion processes. This research is significant for improving fuel efficiency and reducing emissions (Raza et al., 2020).

Physical Property Analysis of Mixtures

Research on the physical properties of mixtures containing 1,2,3,4-tetrahydronaphthalene, like density, viscosity, and speed of sound, provides insights into the behavior of chemical mixtures. This data is crucial for industrial applications such as lubricants, fuels, and other chemical products (Prak & Lee, 2016).

Reactivity with Organometallic Compounds

The reactivity of 1,2,3,4-tetrahydronaphthalene with organometallic compounds like manganese carbonyl has been studied, providing valuable information for organometallic chemistry and synthesis (Lee et al., 1995).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

1-Chloro-1,2,3,4-tetrahydronaphthalene is a derivative of naphthalene . .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.

Action Environment

It’s known that the compound is sensitive to air and light , which could influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo solvolysis, a reaction that is slowed by nearly 2000-fold when a β-OH group is present. This suggests that 1-Chloro-1,2,3,4-tetrahydronaphthalene may interact with enzymes, proteins, and other biomolecules in a manner that is influenced by the presence of hydroxyl groups.

Molecular Mechanism

It is known that the compound can undergo solvolysis, suggesting that it may interact with biomolecules in a way that influences enzyme activity and gene expression

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene can be achieved through a Friedel-Crafts alkylation reaction using naphthalene as the starting material and chloroform as the alkylating agent.", "Starting Materials": [ "Naphthalene", "Chloroform", "AlCl3", "Anhydrous AlCl3", "Anhydrous FeCl3", "Anhydrous ZnCl2", "Anhydrous SnCl4" ], "Reaction": [ "Mix naphthalene and chloroform in the presence of a Lewis acid catalyst such as AlCl3, FeCl3, ZnCl2, or SnCl4", "Heat the mixture under reflux for several hours", "Cool the reaction mixture and quench with water", "Extract the organic layer with a suitable solvent such as diethyl ether or dichloromethane", "Dry the organic layer over anhydrous magnesium sulfate", "Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product", "Purify the product by recrystallization from a suitable solvent such as hexane or heptane" ] }

CAS No.

58485-68-0

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-(2-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C9H11ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3

InChI Key

JEESPINTVCBSTA-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)Cl

Canonical SMILES

CC(COC1=CC=CC=C1Cl)O

58485-68-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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